molecular formula C19H20N2O3S B2633436 2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898435-43-3

2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2633436
CAS No.: 898435-43-3
M. Wt: 356.44
InChI Key: FHACYPCGBOOAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a potent and selective chemical probe identified as a macrodomain-selective inhibitor of PARP14, a mono-ADP-ribosyltransferase. Its primary research value lies in its ability to selectively inhibit PARP14's catalytic activity , which plays a critical role in regulating macrophage function and polarization. This compound has been demonstrated to block IL-4-induced M2 macrophage polarization, a key process in the tumor microenvironment that supports cancer progression and immunosuppression. By targeting PARP14, this inhibitor provides a powerful tool for dissecting the role of ADP-ribosylation in cancer biology, immunometabolism, and DNA damage response pathways . Its application is crucial for investigating novel therapeutic strategies in immuno-oncology, particularly in disrupting pro-tumorigenic signaling and overcoming resistance to existing therapies. Researchers utilize this compound to explore the intricate mechanisms of metabolic reprogramming in immune cells and its subsequent impact on anti-tumor immunity.

Properties

IUPAC Name

2,5-dimethyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12-3-4-13(2)17(9-12)25(23,24)20-16-10-14-5-6-18(22)21-8-7-15(11-16)19(14)21/h3-4,9-11,20H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHACYPCGBOOAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S. Its structure features a pyrroloquinoline core linked to a benzenesulfonamide moiety. The presence of the sulfonamide group is notable for its role in enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrroloquinoline structure. For instance:

  • In Vitro Studies : Compounds with similar structures have been tested against various cancer cell lines. For example, derivatives showed promising activity against HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia) cells with IC50 values ranging from 0.071 μM to 0.164 μM when compared to doxorubicin as a standard treatment .
CompoundCell LineIC50 (μM)Reference
Compound AHeLa0.126
Compound BSMMC-77210.071
Compound CK5620.164

The mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For example, inhibition of receptor tyrosine kinases has been linked to reduced tumor growth .
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through mitochondrial pathways, promoting cell death in a targeted manner.

Structure-Activity Relationship (SAR)

The SAR analysis has been crucial in understanding how modifications to the chemical structure influence biological activity:

  • Electron-Drawing vs. Electron-Releasing Groups : The presence of electron-releasing groups at specific positions has been shown to enhance activity, while electron-withdrawing groups tend to reduce it .
  • Linker Variations : The type of linker used between the pyrroloquinoline and benzenesulfonamide moieties significantly affects potency. For instance, NH linkers have been associated with increased activity compared to aliphatic linkers .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on Anticancer Efficacy : A study evaluated a series of quinoline derivatives against breast cancer cell lines (MCF-7 and HCT116). One derivative exhibited an IC50 value of 9 μM against MCF-7 cells .
  • Mechanistic Insights : Research into the mechanism revealed that certain derivatives could effectively inhibit kinase activity at concentrations significantly lower than traditional chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate ()
  • Structural Features: This compound contains a tetrahydroimidazopyridine core with ester, cyano, and nitrophenyl substituents.
  • Physicochemical Properties :
    • Molecular weight: 566.58 g/mol (vs. ~420–450 g/mol estimated for the target compound).
    • Melting point: 243–245°C, indicating high crystallinity compared to sulfonamides, which often exhibit lower melting points due to hydrogen bonding .
  • The nitro and cyano groups may enhance electron-withdrawing effects, altering reactivity compared to the dimethylbenzenesulfonamide group.

Substituent Effects: 2,5-Dimethylphenyl Derivatives

(2,5-Dimethylphenyl)(Hydroxy)Acetic Acid (BP 1248, CAS 361543-99-9; )
  • Structural Features : A 2,5-dimethylphenyl group linked to a hydroxyacetic acid moiety.
  • Comparison :
    • The 2,5-dimethyl substitution pattern mirrors the target compound’s benzenesulfonamide substituent, suggesting similar steric and electronic environments.
    • The carboxylic acid group in BP 1248 may increase hydrophilicity compared to the sulfonamide, which typically exhibits moderate solubility in polar solvents .

Functional Group Modifications

(R)-N-(4-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-5,6,7,8-Tetrahydroisoquinolin-8-Yl)Propionamide ()
  • Structural Features: A tetrahydroquinolin core with a propionamide substituent.
  • Molecular Weight : 363.45 g/mol, lighter than the target compound due to the absence of the benzenesulfonamide group.

Data Table: Structural and Physicochemical Comparisons

Compound Name (CAS/ID) Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrolo[3,2,1-ij]quinolin 2,5-Dimethylbenzenesulfonamide ~430 (estimated) High rigidity, moderate solubility
Diethyl 8-Cyano-... (1l; ) Tetrahydroimidazopyridine Ester, cyano, nitrophenyl 566.58 High melting point (243–245°C)
(2,5-Dimethylphenyl)(Hydroxy)Acetic Acid (BP 1248; ) Benzene Carboxylic acid, 2,5-dimethyl ~194 (estimated) Hydrophilic, acidic
(R)-N-(4-(1-Methyl-2-Oxo-... () Tetrahydroquinolin Propionamide 363.45 Moderate lipophilicity

Research Implications and Limitations

  • Structural Insights: The pyrroloquinolin core in the target compound may enhance binding to hydrophobic pockets in proteins, while the sulfonamide group could mediate hydrogen bonding.
  • Gaps in Evidence : Direct pharmacological or solubility data for the target compound are absent in the provided materials. Comparisons rely on extrapolation from structural analogs.
  • Recommendations : Future studies should synthesize the target compound and evaluate its biological activity against enzymes like carbonic anhydrase or kinases, where sulfonamides are well-established inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.